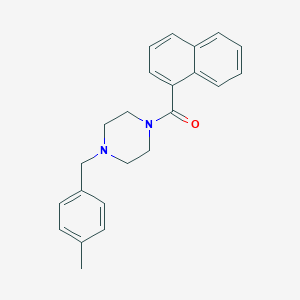
1-(benzenesulfonyl)-4-propan-2-ylpiperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(benzenesulfonyl)-4-propan-2-ylpiperazine is an organic compound with the molecular formula C13H20N2O2S. It is a derivative of piperazine, a heterocyclic amine, and features a benzenesulfonyl group and an isopropyl group attached to the piperazine ring. This compound is of interest in various fields, including medicinal chemistry and industrial applications, due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-(benzenesulfonyl)-4-propan-2-ylpiperazine can be synthesized through several methods. One common approach involves the reaction of 1-benzenesulfonyl-piperazine with isopropyl halides under basic conditions. The reaction typically proceeds as follows:
Starting Materials: 1-benzenesulfonyl-piperazine and isopropyl halide (e.g., isopropyl bromide).
Reaction Conditions: The reaction is carried out in the presence of a base such as potassium carbonate or sodium hydroxide in an aprotic solvent like dimethylformamide (DMF) or acetonitrile.
Procedure: The mixture is stirred at elevated temperatures (around 80-100°C) for several hours until the reaction is complete.
Purification: The product is purified by recrystallization or column chromatography.
Industrial Production Methods: In an industrial setting, the synthesis of 1-benzenesulfonyl-4-isopropyl-piperazine may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems allows for precise control over temperature, pressure, and reaction time, ensuring consistent product quality.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(benzenesulfonyl)-4-propan-2-ylpiperazine undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the benzenesulfonyl group can be replaced by other nucleophiles.
Oxidation and Reduction: The piperazine ring can undergo oxidation to form N-oxides or reduction to form secondary amines.
Hydrolysis: The sulfonyl group can be hydrolyzed under acidic or basic conditions to yield the corresponding sulfonic acid and piperazine derivative.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Nucleophiles: Amines, thiols, and alcohols.
Major Products:
N-oxides: Formed through oxidation.
Secondary Amines: Resulting from reduction.
Sulfonic Acids: Produced via hydrolysis.
Applications De Recherche Scientifique
1-(benzenesulfonyl)-4-propan-2-ylpiperazine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.
Biological Studies: The compound serves as a probe in biochemical assays to study enzyme activity and receptor binding.
Industrial Applications: It is employed in the production of specialty chemicals and as an intermediate in organic synthesis.
Mécanisme D'action
The mechanism by which 1-benzenesulfonyl-4-isopropyl-piperazine exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The benzenesulfonyl group can enhance the compound’s binding affinity and selectivity for certain molecular targets, while the isopropyl group can influence its pharmacokinetic properties.
Comparaison Avec Des Composés Similaires
1-Benzenesulfonyl-piperazine: Lacks the isopropyl group, making it less lipophilic.
4-Isopropyl-piperazine: Does not have the benzenesulfonyl group, affecting its reactivity and binding properties.
Uniqueness: 1-(benzenesulfonyl)-4-propan-2-ylpiperazine is unique due to the presence of both the benzenesulfonyl and isopropyl groups, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields, distinguishing it from other piperazine derivatives.
Propriétés
Formule moléculaire |
C13H20N2O2S |
|---|---|
Poids moléculaire |
268.38 g/mol |
Nom IUPAC |
1-(benzenesulfonyl)-4-propan-2-ylpiperazine |
InChI |
InChI=1S/C13H20N2O2S/c1-12(2)14-8-10-15(11-9-14)18(16,17)13-6-4-3-5-7-13/h3-7,12H,8-11H2,1-2H3 |
Clé InChI |
ZHOBXESVWFXOGI-UHFFFAOYSA-N |
SMILES |
CC(C)N1CCN(CC1)S(=O)(=O)C2=CC=CC=C2 |
SMILES canonique |
CC(C)N1CCN(CC1)S(=O)(=O)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[1-(2,5-Dimethoxybenzyl)piperidin-4-yl]azepane](/img/structure/B249032.png)
![1-[1-(3-Methoxybenzyl)piperidin-4-yl]azepane](/img/structure/B249034.png)
![1-[1-(2-Methoxybenzyl)piperidin-4-yl]azepane](/img/structure/B249035.png)

![METHYL[2-(PYRIDIN-2-YL)ETHYL][(2,4,5-TRIMETHOXYPHENYL)METHYL]AMINE](/img/structure/B249042.png)


![3-{[4-(3-Cyclopentylpropanoyl)-1-piperazinyl]methyl}phenyl methyl ether](/img/structure/B249048.png)

![1-[1-(4-Methoxybenzoyl)-4-piperidinyl]azepane](/img/structure/B249050.png)
![1-[1-(2-Chlorobenzoyl)-4-piperidinyl]azepane](/img/structure/B249051.png)
![2-{4-[1-(Propan-2-yl)piperidin-4-yl]piperazin-1-yl}ethanol](/img/structure/B249053.png)
![2-{4-[1-(Butan-2-yl)piperidin-4-yl]piperazin-1-yl}ethanol](/img/structure/B249054.png)
![1-[1-(2-Methoxybenzyl)-4-piperidinyl]-4-methylpiperazine](/img/structure/B249055.png)
